L-stereoisomer: N-Boc-4-iodo-L-phenylalanine possesses an L-stereoisomer configuration. This specific configuration is crucial for its biological activity and potential therapeutic applications, as many biological processes are highly selective for L-stereoisomers .
4-Iodo substitution: The presence of an iodine atom at the 4th position of the phenyl ring introduces a halogen tag. This tag can be exploited for various purposes, including:
Radiolabeling: By using radioactive isotopes of iodine, N-Boc-4-iodo-L-phenylalanine can be radiolabeled and used in studies investigating protein-protein interactions, protein localization within cells, and even in vivo biodistribution studies .
Click chemistry: The iodine atom can participate in click chemistry reactions, allowing for the efficient and specific conjugation of N-Boc-4-iodo-L-phenylalanine to other molecules of interest. This technique is valuable for creating novel probes for various biological applications .
N-Boc protecting group: The N-terminus of the molecule is protected by a Boc (tert-butyloxycarbonyl) group. This protecting group allows for controlled manipulation of the molecule during chemical synthesis while maintaining the integrity of the amino acid functionality. The Boc group can be selectively removed under specific conditions to reveal the free amine group, enabling further conjugation or incorporation into desired biomolecules .
Development of radiolabeled probes for PET imaging: The radiolabeling capabilities of N-Boc-4-iodo-L-phenylalanine could be valuable for developing novel tracers for positron emission tomography (PET) imaging, enabling researchers to visualize and study specific biological processes in vivo .
Design of targeted drug delivery systems: The combination of click chemistry and the L-stereoisomer configuration of N-Boc-4-iodo-L-phenylalanine holds promise for the development of targeted drug delivery systems. These systems could be designed to deliver therapeutic agents specifically to diseased cells, improving efficacy and reducing side effects .
Peptide synthesis and modification: N-Boc-4-iodo-L-phenylalanine can be incorporated into peptides using standard peptide synthesis techniques. The presence of the iodine tag allows for further modifications and potential functionalities within the peptide structure.
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]
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Boc-4-Iodo-L-phenylalanine
Dates
Modify: 2023-08-15
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